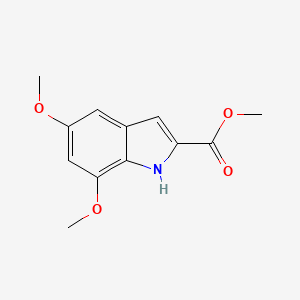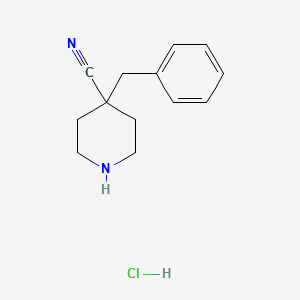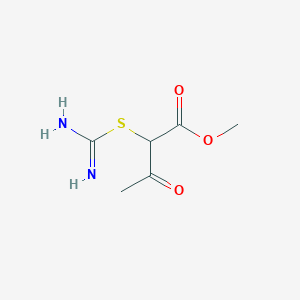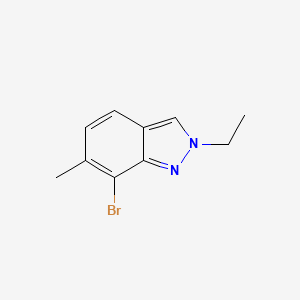
1-Ethynyl-3-(3-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C14H9NO3 It is a derivative of benzene, featuring an ethynyl group at the first position and a 3-nitrophenoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-(3-nitrophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenol and 1-ethynylbenzene.
Formation of 3-nitrophenoxybenzene: 3-nitrophenol is reacted with 1-bromo-3-ethynylbenzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-3-(3-nitrophenoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The nitro group can be involved in nucleophilic substitution reactions, where a nucleophile replaces the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Reduction: The major product is 1-ethynyl-3-(3-aminophenoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-(3-nitrophenoxy)benzene involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-(3-nitrophenoxy)benzene can be compared with other similar compounds:
1-Ethynyl-3-nitrobenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
1-Ethynyl-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
1-Ethynyl-3-fluorobenzene: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
58478-17-4 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-ethynyl-3-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H9NO3/c1-2-11-5-3-7-13(9-11)18-14-8-4-6-12(10-14)15(16)17/h1,3-10H |
InChI-Schlüssel |
OYXNAODSIKBMDW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)







![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)


